molecular formula C16H25N3O5S B12485525 2-[(4-Methoxy-benzenesulfonyl)-methyl-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide

2-[(4-Methoxy-benzenesulfonyl)-methyl-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide

Cat. No.: B12485525
M. Wt: 371.5 g/mol
InChI Key: LYFPLNKIBCTPJL-UHFFFAOYSA-N
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Description

2-(N-methyl-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the morpholine ring and the sulfonamide group suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with N-methylamine under basic conditions.

    Introduction of the acetamide group: The resulting sulfonamide can be further reacted with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the sulfonamide group could yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(N-methyl-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide may have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(N-methyl-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. The morpholine ring may interact with various proteins or enzymes, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Morpholine derivatives: Compounds containing the morpholine ring, used in various pharmaceutical applications.

Uniqueness

2-(N-methyl-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the combination of the sulfonamide group and the morpholine ring, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H25N3O5S

Molecular Weight

371.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C16H25N3O5S/c1-18(25(21,22)15-5-3-14(23-2)4-6-15)13-16(20)17-7-8-19-9-11-24-12-10-19/h3-6H,7-13H2,1-2H3,(H,17,20)

InChI Key

LYFPLNKIBCTPJL-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NCCN1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)OC

solubility

51.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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